molecular formula C16H11BO3 B13918777 Naphtho[1,2-b]benzofuran-9-ylboronic acid

Naphtho[1,2-b]benzofuran-9-ylboronic acid

Cat. No.: B13918777
M. Wt: 262.1 g/mol
InChI Key: NUKKJECKNMQDTA-UHFFFAOYSA-N
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Description

B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid is a complex organic compound with the molecular formula C16H10O It is a derivative of benzo[b]naphtho[2,1-d]furan, a polycyclic aromatic hydrocarbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid typically involves several steps. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into hydro derivatives.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acids are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydro derivatives.

Scientific Research Applications

B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid involves its interaction with molecular targets through various pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensing and diagnostic applications. The polycyclic aromatic structure allows it to intercalate with DNA and other biomolecules, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Benzo[b]naphtho[2,1-d]furan: The parent compound without the boronic acid group.

    Benzo[b]naphtho[1,2-d]furan: A structural isomer with different positioning of the furan ring.

    Dibenzofuran: A simpler polycyclic aromatic compound with a similar furan ring structure.

Uniqueness

B-Benzo[b]naphtho[2,1-d]furan-9-ylboronic acid is unique due to the presence of the boronic acid group, which imparts distinct chemical reactivity and potential for forming reversible covalent bonds. This makes it particularly valuable in applications requiring specific and reversible interactions, such as in sensors and drug design .

Properties

Molecular Formula

C16H11BO3

Molecular Weight

262.1 g/mol

IUPAC Name

naphtho[1,2-b][1]benzofuran-9-ylboronic acid

InChI

InChI=1S/C16H11BO3/c18-17(19)11-6-8-13-14-7-5-10-3-1-2-4-12(10)16(14)20-15(13)9-11/h1-9,18-19H

InChI Key

NUKKJECKNMQDTA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C3=C(O2)C4=CC=CC=C4C=C3)(O)O

Origin of Product

United States

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